molecular formula C17H29NO B4790675 N-(tert-butyl)-4-(2-isopropylphenoxy)-1-butanamine CAS No. 418789-67-0

N-(tert-butyl)-4-(2-isopropylphenoxy)-1-butanamine

Cat. No.: B4790675
CAS No.: 418789-67-0
M. Wt: 263.4 g/mol
InChI Key: FQDKOGVHRITEOF-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-(2-isopropylphenoxy)-1-butanamine, commonly known as tBu-IPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tBu-IPQ is not fully understood. However, studies have suggested that tBu-IPQ exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the proliferation of cancer cells. Additionally, tBu-IPQ has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
tBu-IPQ has been shown to have several biochemical and physiological effects. Studies have shown that tBu-IPQ can induce the expression of certain genes that are involved in the regulation of cell growth and survival. Additionally, tBu-IPQ has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

One of the major advantages of tBu-IPQ is its potent anti-cancer activity. Additionally, tBu-IPQ is relatively easy to synthesize, which makes it a cost-effective compound for laboratory experiments. However, one of the major limitations of tBu-IPQ is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of tBu-IPQ. One of the most promising directions is the development of tBu-IPQ-based drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of tBu-IPQ and to identify potential targets for its anti-cancer activity. Furthermore, the potential applications of tBu-IPQ in other fields of research, such as drug metabolism and toxicology, should be explored.

Scientific Research Applications

TBu-IPQ has been extensively studied for its potential applications in various fields of research. One of the most promising applications of tBu-IPQ is in the field of cancer research. Several studies have shown that tBu-IPQ exhibits potent anti-cancer activity by inhibiting the proliferation of cancer cells. Additionally, tBu-IPQ has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for preventing the growth and spread of cancer.

Properties

IUPAC Name

N-tert-butyl-4-(2-propan-2-ylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-14(2)15-10-6-7-11-16(15)19-13-9-8-12-18-17(3,4)5/h6-7,10-11,14,18H,8-9,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDKOGVHRITEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCCCNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173360
Record name N-(1,1-Dimethylethyl)-4-[2-(1-methylethyl)phenoxy]-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418789-67-0
Record name N-(1,1-Dimethylethyl)-4-[2-(1-methylethyl)phenoxy]-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418789-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-4-[2-(1-methylethyl)phenoxy]-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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